5-Methyl-2-(propan-2-yl)cyclohexyl 2-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(propan-2-yl)cyclohexyl 2-oxopropanoate is an organic compound with the molecular formula C13H22O3. It is a derivative of cyclohexane, featuring a methyl group and an isopropyl group attached to the cyclohexane ring, along with an ester functional group. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl 2-oxopropanoate typically involves the esterification of 5-Methyl-2-(propan-2-yl)cyclohexanol with 2-oxopropanoic acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product. The reaction is typically followed by purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(propan-2-yl)cyclohexyl 2-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides, depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-(propan-2-yl)cyclohexyl 2-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(propan-2-yl)cyclohexyl 2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the active components, which then interact with biological pathways to exert their effects. The exact molecular targets and pathways depend on the specific application and context of
Properties
CAS No. |
53651-68-6 |
---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-oxopropanoate |
InChI |
InChI=1S/C13H22O3/c1-8(2)11-6-5-9(3)7-12(11)16-13(15)10(4)14/h8-9,11-12H,5-7H2,1-4H3 |
InChI Key |
NLPHDTMWKOYKFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C(=O)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.